molecular formula C15H12O2 B022705 2'-Hydroxychalcone CAS No. 888-12-0

2'-Hydroxychalcone

Cat. No. B022705
CAS RN: 888-12-0
M. Wt: 224.25 g/mol
InChI Key: AETKQQBRKSELEL-ZHACJKMWSA-N
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Description

2’-Hydroxychalcone is an aromatic ketone that forms the central core of many important biological compounds . It has a molecular formula of C15H12O2 and an average mass of 224.255 Da . It is a natural flavonoid and is considered a potent antioxidant .


Synthesis Analysis

2’-Hydroxychalcones are synthesized from 2’-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation . The synthesis of 2’-hydroxychalcones bearing diverse substituents on rings A and B has been presented in various studies .


Molecular Structure Analysis

The chalcone core is composed of two aromatic rings (A and B) with different substituents. The structure of 2’-Hydroxychalcone is composed of two phenyl rings and one oxacycle .


Chemical Reactions Analysis

2’-Hydroxychalcones have been conventionally used as main precursors in flavonoid synthesis. They are reactive and unmanageable in some cases due to their reactive α,β-unsaturated carbonyl and enol ether moieties .


Physical And Chemical Properties Analysis

2’-Hydroxychalcone has a density of 1.2±0.1 g/cm3, a boiling point of 396.3±34.0 °C at 760 mmHg, and a flash point of 169.3±18.3 °C .

Scientific Research Applications

  • Pharmacological Properties

    • Field : Pharmacology
    • Application : Dihydrochalcones, a class of secondary metabolites which includes 2’-Hydroxychalcone, have several health-endorsing properties and are promising candidates for further research and development .
    • Methods : The low content of dihydrochalcones in plants along with their low solubility and bioavailability restrict the development of these compounds as clinical therapeutics. Therefore, chemomicrobial and enzymatic modifications are required to expand their application .
    • Results : Dihydrochalcones have potent antioxidant activity and multifactorial pharmacological effects, including antidiabetic, antitumor, lipometabolism regulating, antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory ones .
  • Apoptosis Induction

    • Field : Cell Biology
    • Application : Treatment of HepG2 cells with synthetic 2’-hydroxychalcones resulted in apoptosis induction .
    • Methods : The cells were treated with synthetic 2’-hydroxychalcones for 24 hours .
    • Results : The treatment resulted in apoptosis induction and dose-dependent inhibition of cell proliferation .
  • Anti-inflammatory Effects

    • Field : Medicinal Chemistry
    • Application : Various derivatives of 2’-hydroxy chalcones have been synthesized that show potent anti-inflammatory effects .
    • Methods : The derivatives were synthesized having other substituents on B ring .
    • Results : The synthetic derivatives showed a more potent anti-inflammatory effect, comparable to that of the TMMC derivatives reported previously .
  • Isomerization Process

    • Field : Chemistry
    • Application : A number of substituted 2-Hydroxy chalcones have been synthesized, and their isomerization to their corresponding flavanones was studied .
    • Methods : Kinetic experiments were performed using HPLC technique in (9:1) (CH3CN:H2O) medium at different temperature (298-318) K .
    • Results : The study performed with a pseudo first order reaction in which the rate for the studied compounds follow the sequence 5 > 2 > 1 > 4 > 3, the activation energy have the same sequence for these compounds .
  • Color Indicators for pH and Fluoride Ions

    • Field : Chemistry
    • Application : A chalcone diol, bearing two OH groups at the 2-positions on both phenyl rings, has been synthesized and found to serve as color indicators for pH and fluoride ions .
    • Methods : The chalcone diol was synthesized and its color change was observed under different conditions .
    • Results : CLN 1 showed a vivid color change from colorless to yellow (halochromism) in water at pH ≥ 10. Furthermore, it presented a selective color change from colorless to red upon the addition of TBAF in an organic solvent such as CH3CN .
  • Antioxidant Properties

    • Field : Chemistry
    • Application : The free radical scavenging activity of six 2’-hydroxychalcones has been studied .
    • Methods : The three main working mechanisms, hydrogen atom transfer (HAT), stepwise electron-transfer-proton-transfer (ET-PT) and sequential-proton-loss-electron-transfer (SPLET) have been considered .
    • Results : The results suggested that HAT would be the most favorable mechanism for explaining the radical-scavenging activity of hydroxychalcone in gas phase, whereas SPLET mechanism is thermodynamically preferred pathway in aqueous solution .
  • Mechanochemical Synthesis

    • Field : Chemistry
    • Application : A library of compounds from 2’-hydroxychalcone’s family was synthesized .
    • Methods : A one-step mechanochemical synthesis via Claisen–Schmidt condensation reaction under ball mill conditions was studied .
    • Results : The best one gave the highest yield of 96% when operating in the presence of 1 + 1 eq. of substituted benzaldehyde and 2 eq. of KOH under two grinding cycles of 30 min .
  • Near-Infrared Fluorescence

    • Field : Chemistry
    • Application : The chalcone derivative, 4-dimethylamino-2’-hydroxychalcone (nDHC), has been found to serve as a near-infrared fluorescent organic molecule .
    • Methods : The chalcone derivative was synthesized and its fluorescence was observed under different conditions .
    • Results : The distinctive characteristics of near-infrared fluorescent organic molecules render them indispensable across diverse applications, from energy harvesting to bioimaging and sensing technologies .

Safety And Hazards

2’-Hydroxychalcone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

2’-Hydroxychalcone has been evaluated for its anti-dermatophytic and anti-biofilm activity . The goal of future studies is to generalize and systematize literature data for the development of new approaches in the synthesis of new derivatives of 2’-hydroxychalcones with a diverse set of functional groups as promising biologically active compounds .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
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InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKQQBRKSELEL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313416
Record name trans-2′-Hydroxychalcone
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Molecular Weight

224.25 g/mol
Source PubChem
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Product Name

2'-Hydroxychalcone

CAS RN

888-12-0, 1214-47-7
Record name trans-2′-Hydroxychalcone
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Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-
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Synthesis routes and methods

Procedure details

A solution of 4′-methoxybenzyloxychalcone (13) (300 mg, 0.489 mmol) in aqueous HCl (2 M, 16 mL) and ethanol (66 mL) was heated at reflux for 1 h. The mixture was cooled to room temperature, and evaporated in vacuo to approximately half the volume. The resultant suspension was filtered to afford the crude deprotected chalcone (14) as a dark yellow solid. The deprotected chalcone was dissolved in 1,4-dioxane (4.8 mL), ethanol (6 mL) and NaOH (5.4% w/v, 1.9 mL) and the resultant solution was cooled in an ice bath and H2O2 (30%, 0.3 mL) was added. The solution was stirred at 0° C. for 2 h, and subsequently at room temperature overnight. The solution was then acidified with 2 M HCl and the precipitate that formed was filtered, and then recrystallised from THF/petroleum spirits to afford the flavonol (15) as a yellow solid (136 mg, 55%), m.p. 229-230° C. Anal. Calcd. for C31H25NO6: C, 73.36; H, 4.96; N, 2.76. Found: C, 73.38; H, 4.98; N, 2.68%. 1H NMR (399.7 MHz, d6-DMSO) δ 2.09 (s, 3H, CH3); 5.21, 5.24 (2 s, 2×2H, 2×CH2); 7.26 (d, 1H, J5′,6′ 8.8 Hz, H5′); 7.33-7.52 (m, 11H, 2×Ph); 7.71 (d, 1H, J7,8 9.2 Hz, H8); 7.84-7.92 (m, 3H, H2′,6′,7); 8.40 (d, 1H, J5,7 2.4 Hz, H5); 9.48 (br s, 1H, OH); 10.27 (s, 1H, NH). 13C NMR (100.5 MHz, d6-DMSO) δ 24.03 (1C, CH3); 69.91, 70.43, 112.65, 112.69, 113.79, 118.89, 121.38, 121.91, 124.06, 125.32, 135.91, 136.88, 137.08, 138.14, 145.14, 147.77, 149.77, 150.42 (18C, Ar); 168.59, 172.47 (2C, 2×C═O).
Name
4′-methoxybenzyloxychalcone
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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